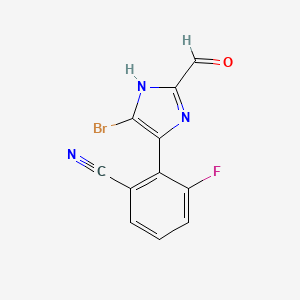
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride: is a chemical compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to an alcohol. This compound is often used in organic synthesis due to its stability and reactivity. The TBDPS group is known for its increased resistance to acidic hydrolysis and nucleophilic species, making it a valuable tool in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride typically involves the reaction of tert-butyldiphenylsilyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency, versatility, and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO₄ or OsO₄.
Reduction: Reduction can be achieved using agents such as LiAlH₄ or NaBH₄.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like RLi, RMgX, or RCuLi.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py
Reduction: LiAlH₄, NaBH₄
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride is used as a protecting group for alcohols, allowing for selective reactions to occur without interference from hydroxyl groups .
Biology and Medicine: The compound’s stability and reactivity make it useful in the synthesis of biologically active molecules and pharmaceuticals. It is often employed in the preparation of intermediates for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a versatile building block in manufacturing processes .
Mechanism of Action
The mechanism by which 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride exerts its effects involves the formation of a stable silyl ether. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is due to the extra steric bulk of the groups surrounding the silicon atom, which increases resistance to acidic hydrolysis and nucleophilic species .
Comparison with Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
- Triisopropylsilyl chloride (TIPS-Cl)
Comparison: Compared to tert-butyldimethylsilyl chloride (TBDMS-Cl) and trimethylsilyl chloride (TMS-Cl), 3-((tert-Butyldiphenylsilyl)oxy)-2,2-dimethylpropanoyl chloride offers increased stability towards acidic conditions and nucleophilic species. This is due to the larger steric bulk provided by the diphenyl groups, which enhances its resistance to hydrolysis . Triisopropylsilyl chloride (TIPS-Cl) is also more stable in the presence of fluoride than TBDPS, but TBDPS provides a good balance of stability and reactivity .
Properties
Molecular Formula |
C21H27ClO2Si |
|---|---|
Molecular Weight |
375.0 g/mol |
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2,2-dimethylpropanoyl chloride |
InChI |
InChI=1S/C21H27ClO2Si/c1-20(2,3)25(17-12-8-6-9-13-17,18-14-10-7-11-15-18)24-16-21(4,5)19(22)23/h6-15H,16H2,1-5H3 |
InChI Key |
DLSMTLCMZKOHDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C)(C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)

![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13690319.png)



![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)
